Fmoc-Gly-Gly-OH
Overview
Description
Fmoc-Gly-Gly-OH: N-9-Fluorenylmethoxycarbonylglycylglycine , is a compound widely used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a dipeptide consisting of two glycine residues. This compound is particularly valued for its role as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADC) and bioconjugation .
Mechanism of Action
Target of Action
Fmoc-Gly-Gly-OH, also known as N-9-Fluorenylmethoxycarbonylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies in the ADCs, which are designed to bind to specific target cells, such as cancer cells .
Mode of Action
The mode of action of this compound involves its role as a linker in ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . This compound is a lysosomally cleavable linker, meaning it can be broken down in the lysosome of the cell . This cleavage releases the drug within the cell, allowing it to exert its cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the properties of the ADC it is part of . The bioavailability of the cytotoxic drug is enhanced by the targeted delivery provided by the ADC .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . By acting as a linker in ADCs, it allows for the selective killing of target cells, while minimizing damage to healthy cells . This can lead to improved treatment outcomes in diseases such as cancer .
Action Environment
The action of this compound is influenced by the biological environment in which the ADC is administered . Factors such as the presence of the target antigen on the cell surface, the internal pH of the cell, and the activity of lysosomal enzymes can all impact the efficacy and stability of the ADC .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Fmoc-Gly-Gly-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group in this compound serves as a temporary protecting group for the N-terminus during peptide synthesis . This group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended .
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group protects the amino terminus of the growing peptide chain during synthesis. Once the peptide chain has been extended, the Fmoc group is removed, typically by a base such as piperidine . This allows for the addition of the next amino acid in the sequence, facilitating the step-by-step assembly of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis of Fmoc-Gly-Gly-OH typically begins with the protection of the glycine amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Fmoc-Gly-Gly-OH can undergo further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Fmoc-Cl: Used for the initial protection of the glycine amino group.
DCC and DMAP: Used for peptide coupling reactions.
Piperidine in DMF: Used for deprotection of the Fmoc group
Major Products
Dipeptides and Polypeptides: Formed through successive coupling reactions.
Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.
Scientific Research Applications
Chemistry
Peptide Synthesis:
Biology and Medicine
Antibody-Drug Conjugates (ADC): Used as a lysosomally cleavable linker in the construction of ADCs, which are targeted cancer therapies.
Industry
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A simpler compound with a single glycine residue, used in peptide synthesis.
Fmoc-Ala-OH: Contains an alanine residue instead of glycine, offering different properties in peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group, used for introducing lysine residues in peptides.
Uniqueness
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKUOPULLUJMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427067 | |
Record name | Fmoc-Gly-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35665-38-4 | |
Record name | Fmoc-Gly-Gly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-Gly-Gly-OH in the synthesis of Bivalirudin?
A1: this compound plays a crucial role in the solid-phase synthesis of Bivalirudin, a therapeutic peptide. Traditional synthesis methods often lead to the formation of impurities like Bivalirudin [-Gly] and Bivalirudin [+Gly]. The research demonstrates that by incorporating this compound during the specific coupling of the “X fragment” in the peptide sequence, the formation of these troublesome impurities is avoided []. This significantly simplifies the purification process and enhances the overall yield of Bivalirudin.
Q2: Besides Bivalirudin, are there other applications of this compound in peptide chemistry?
A2: Yes, this compound is not limited to Bivalirudin synthesis. It serves as a valuable building block for synthesizing various other polypeptide compounds []. This versatility stems from its structure as an amino-protected glycine dipeptide derivative, making it compatible with standard solid-phase peptide synthesis techniques.
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